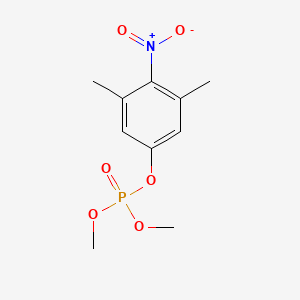

Phosphoric acid, dimethyl 3,5-dimethyl-4-nitrophenyl ester

Description

Properties

CAS No. |

50590-06-2 |

|---|---|

Molecular Formula |

C10H14NO6P |

Molecular Weight |

275.19 g/mol |

IUPAC Name |

(3,5-dimethyl-4-nitrophenyl) dimethyl phosphate |

InChI |

InChI=1S/C10H14NO6P/c1-7-5-9(17-18(14,15-3)16-4)6-8(2)10(7)11(12)13/h5-6H,1-4H3 |

InChI Key |

CSEMVYTXVZNGDN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1[N+](=O)[O-])C)OP(=O)(OC)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis of phosphoric acid, dimethyl 3,5-dimethyl-4-nitrophenyl ester typically involves nucleophilic substitution reactions where 3,5-dimethyl-4-nitrophenol reacts with a suitable dialkyl chlorophosphate derivative under controlled conditions. The process generally follows these steps:

Step 1: Phenol Activation

The starting material, 3,5-dimethyl-4-nitrophenol, is prepared or sourced with high purity.Step 2: Esterification Reaction

The phenol undergoes esterification with dimethyl chlorophosphate (or an equivalent dialkyl chlorophosphate) in the presence of a base such as triethylamine or an inorganic base (e.g., sodium carbonate) to neutralize the generated HCl. The reaction is typically carried out in an inert solvent like dichloromethane or acetonitrile at low temperatures (0–25°C) to control the reaction rate and minimize side reactions.Step 3: Workup and Purification

After completion, the reaction mixture is washed with aqueous bicarbonate, dilute acid, and water to remove impurities and byproducts. The organic phase is dried over anhydrous sodium sulfate and concentrated. Final purification is often achieved by vacuum distillation or recrystallization to obtain the pure ester compound.

Reaction Conditions and Reagents

| Parameter | Typical Condition/Value | Notes |

|---|---|---|

| Reaction Temperature | 0–25°C | Low temperature to control reaction |

| Reaction Time | 4–10 hours | Ensures complete conversion |

| Solvent | Dichloromethane, Acetonitrile | Inert solvents preferred |

| Base | Triethylamine, Sodium carbonate, Potassium carbonate | Neutralizes HCl byproduct |

| Dialkyl Chlorophosphate | Dimethyl chlorophosphate | Phosphorylating agent |

| Purification Method | Vacuum distillation, recrystallization | To achieve high purity |

Industrial and Laboratory Scale Considerations

Industrial Scale:

Continuous flow reactors with automated control of temperature, pressure, and reactant feed rates are utilized to maximize yield and purity. The process minimizes environmental impact by reducing solvent waste and optimizing reagent use.Laboratory Scale:

Batch reactions under inert atmosphere (nitrogen or argon) are common to prevent oxidation of the nitrophenyl group. Thionyl chloride or phosphorus oxychloride may also be used as dehydrating agents to facilitate ester bond formation in some synthetic variants.

Related Synthetic Approaches

Use of Dialkyl Phosphates:

Alternative dialkyl chlorophosphates such as diethyl or diisopropyl chlorophosphate can be employed, adjusting reaction parameters accordingly. This flexibility allows tuning of the ester moiety for specific applications.Phenol Derivative Preparation:

The 3,5-dimethyl-4-nitrophenol precursor can be synthesized via nitration of 3,5-dimethylphenol or by selective methylation of 4-nitrophenol derivatives.Alternative Phosphorylating Agents:

In some patents related to nitrophenyl phosphate esters, barium salts and hydrolysis steps are used to obtain phosphoric acid esters, although these are more common for simpler nitrophenyl phosphate compounds rather than the dimethyl ester variant discussed here.

Reaction Mechanisms and Chemical Behavior

Nucleophilic Substitution:

The phenolic oxygen attacks the phosphorus center of the dialkyl chlorophosphate, displacing chloride and forming the phosphoric acid ester bond.Oxidation and Reduction Sensitivity:

The nitrophenyl group can undergo oxidation to nitroso or other derivatives, and reduction to amines, which may alter the compound's properties. Protective atmosphere and controlled conditions are essential to maintain product integrity.

Research Findings and Applications

The compound serves as a biochemical reagent and potential enzyme inhibitor, particularly in studies involving acetylcholinesterase inhibition due to its nitrophenyl moiety.

Its structural features confer insecticidal properties with relatively low toxicity to warm-blooded animals, making it a candidate for agricultural chemical development.

The compound's synthesis and purity are critical for its effectiveness in research and industrial applications, underscoring the importance of optimized preparation methods.

Summary Table of Preparation Methods

| Preparation Aspect | Description |

|---|---|

| Starting Materials | 3,5-dimethyl-4-nitrophenol, dimethyl chlorophosphate |

| Reaction Type | Nucleophilic substitution (esterification) |

| Reaction Conditions | 0–25°C, inert atmosphere, 4–10 hours reaction time |

| Solvents | Dichloromethane, acetonitrile |

| Bases | Triethylamine, sodium carbonate, potassium carbonate |

| Purification | Washing, drying, vacuum distillation or recrystallization |

| Scale Considerations | Batch for lab scale; continuous flow reactors for industrial production |

| Potential Side Reactions | Oxidation of nitrophenyl group, hydrolysis of ester bond |

| Applications | Biochemical reagents, enzyme inhibitors, insecticidal agents |

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, dimethyl 3,5-dimethyl-4-nitrophenyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous acids/bases, leading to the formation of phosphoric acid and 3,5-dimethyl-4-nitrophenol.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The ester can participate in nucleophilic substitution reactions where the dimethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Water, acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide).

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Various nucleophiles such as amines or alcohols.

Major Products Formed

Hydrolysis: Phosphoric acid and 3,5-dimethyl-4-nitrophenol.

Reduction: Phosphoric acid, dimethyl 3,5-dimethyl-4-aminophenyl ester.

Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Agricultural Applications

Insecticides and Pesticides

Phosphoric acid, dimethyl 3,5-dimethyl-4-nitrophenyl ester has been identified as an effective insecticide. Its utility in pest control is primarily due to its ability to disrupt the nervous systems of target insects.

Case Study: Efficacy Against Rice Stem Borer

A notable study highlighted its effectiveness against the rice stem borer (Chilo suppressalis), a significant pest in rice cultivation. The compound demonstrated substantial insecticidal activity, making it a potential candidate for integrated pest management strategies in rice farming .

| Application | Target Pest | Effectiveness |

|---|---|---|

| Insecticide | Rice Stem Borer | High |

Pharmaceutical Applications

Drug Development

Phosphoric acid esters are often utilized in pharmaceutical research due to their ability to act as intermediates in the synthesis of various therapeutic agents. The compound's unique structure allows for modifications that can enhance bioactivity and selectivity.

Case Study: Synthesis of Anticancer Agents

Research has indicated that derivatives of phosphoric acid esters can be synthesized to create potential anticancer agents. These compounds exhibit cytotoxic properties against cancer cell lines, suggesting their role in developing new cancer therapies .

| Application | Type of Activity | Target Disease |

|---|---|---|

| Drug Development | Cytotoxicity | Cancer |

Environmental Impact and Safety

Given its applications, understanding the environmental impact and safety profiles of phosphoric acid, dimethyl 3,5-dimethyl-4-nitrophenyl ester is crucial. Regulatory assessments have been conducted to evaluate its toxicity and environmental persistence.

Regulatory Overview

The compound is subject to various regulatory frameworks aimed at ensuring safety in agricultural and pharmaceutical applications. Its classification under different jurisdictions highlights the need for comprehensive risk assessments before widespread use .

Mechanism of Action

The mechanism of action of phosphoric acid, dimethyl 3,5-dimethyl-4-nitrophenyl ester involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ester bond can be hydrolyzed, releasing active metabolites that exert their effects on cellular processes.

Comparison with Similar Compounds

The following table and analysis highlight key differences between the target compound and structurally or functionally related organophosphates.

Table 1: Comparative Analysis of Organophosphate Esters

Structural and Functional Differences

Aromatic Substituents

- Nitro vs. Methylthio Groups: The nitro group (-NO₂) in the target compound and its analogs (e.g., 950-35-6) enhances electrophilicity, making these compounds reactive in hydrolysis or enzymatic cleavage. In contrast, the methylthio (-SMe) group in CAS 3254-63-5 introduces sulfur-based reactivity, often utilized in agrochemicals .

- This property may limit its utility as a substrate in assays requiring rapid cleavage (e.g., ELISA) but could enhance stability in synthetic applications .

Ester Group Variations

- Dimethyl vs. Diphenyl Esters : Dimethyl esters (e.g., 69387-77-5, 950-35-6) are generally more volatile and water-soluble than diphenyl (10259-20-8) or triphenyl (115-86-6) esters. The latter are often solids at room temperature and used in industrial applications due to their thermal stability .

Biological Activity

Phosphoric acid, dimethyl 3,5-dimethyl-4-nitrophenyl ester (CAS 50590-06-2), is a chemical compound that has garnered attention for its biological activity, particularly in the context of its use as a pesticide and its potential effects on human health. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including toxicity profiles, enzymatic interactions, and potential therapeutic applications.

Chemical Structure and Properties

The structure of phosphoric acid, dimethyl 3,5-dimethyl-4-nitrophenyl ester features a phosphoric acid core with dimethyl and nitrophenyl substituents. This configuration is significant as it influences the compound's reactivity and biological interactions.

Biological Activity

1. Toxicity and Safety Profiles

The toxicity of phosphoric acid, dimethyl 3,5-dimethyl-4-nitrophenyl ester has been assessed in various animal models. Key findings include:

- Acute Toxicity : The compound exhibits an LD50 of approximately 481 mg/kg body weight in rats, indicating moderate toxicity .

- Chronic Exposure : In long-term studies, the NOAEL (No Observed Adverse Effect Level) was determined to be 0.3 mg/kg body weight per day when administered orally to dogs over one year .

- Cholinesterase Inhibition : Significant inhibition of plasma and erythrocyte cholinesterase activity was observed in humans at dosages around 24 mg/day over four weeks, which is critical given the role of cholinesterase in neurotransmission .

2. Enzymatic Interactions

Phosphoric acid esters are known to interact with various enzymes involved in metabolic pathways. The compound's ability to act as a phosphoryl donor may facilitate biochemical reactions essential for cellular function.

- Phosphorylation Mechanisms : The compound can participate in phosphoryl transfer reactions, which are vital for signaling pathways and energy transduction within cells . This property underscores its potential role in both physiological and pathological processes.

Case Studies

Several case studies have highlighted the biological implications of this compound:

- Study on Neurotoxicity : A study involving rats demonstrated that repeated exposure resulted in cholinesterase depression without significant behavioral changes or neuropathological lesions at all tested doses . This suggests that while the compound affects cholinergic signaling, it may not lead to overt neurotoxic effects under certain conditions.

- Dermal Exposure Studies : In rabbits subjected to dermal exposure, the NOAEL was found to be 10 mg/kg body weight per day, indicating low skin irritation potential but highlighting the need for caution during handling .

Potential Therapeutic Applications

While primarily recognized for its use as a pesticide, there is emerging interest in the therapeutic potential of phosphoric acid esters:

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for synthesizing dimethyl 3,5-dimethyl-4-nitrophenyl phosphate, and what factors influence yield optimization?

- Methodology : The compound is typically synthesized via esterification of phosphoric acid derivatives with substituted phenolic precursors. Key steps include controlling reaction temperature (60–80°C), using catalysts like DMAP (4-dimethylaminopyridine), and purification via column chromatography. Yield optimization involves factorial design experiments to assess variables such as molar ratios, solvent polarity, and reaction time .

- Analytical Validation : Post-synthesis characterization employs NMR (¹H, ¹³C, and ³¹P) and high-resolution mass spectrometry (HRMS) to confirm structural integrity. Purity is quantified via HPLC with UV detection at 254 nm .

Q. How can researchers assess the hydrolytic stability of this compound under varying pH and temperature conditions?

- Experimental Design : Stability studies use accelerated degradation protocols, where the compound is incubated in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Samples are analyzed at intervals via HPLC to track degradation kinetics. Activation energy (Ea) for hydrolysis is calculated using the Arrhenius equation .

- Critical Parameters : Solubility in aqueous media and steric hindrance from the 3,5-dimethyl groups significantly influence stability. Nitro group electron-withdrawing effects may accelerate hydrolysis under alkaline conditions .

Q. What spectroscopic and chromatographic techniques are most effective for quantifying this compound in complex matrices?

- Spectroscopy : ³¹P NMR is optimal for detecting phosphoric acid esters due to its sensitivity to phosphorus environments. FT-IR identifies functional groups (e.g., P=O at ~1250 cm⁻¹, nitro groups at ~1520 cm⁻¹) .

- Chromatography : Reverse-phase HPLC with C18 columns and mobile phases (e.g., acetonitrile/water with 0.1% formic acid) resolves the compound from impurities. LC-MS/MS in MRM (multiple reaction monitoring) mode enhances specificity in biological matrices .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound in catalytic or biological systems?

- Computational Approach : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects are modeled using PCM (Polarizable Continuum Model). Reaction pathways for nitro group reduction or phosphate ester cleavage are simulated with transition state theory .

- Validation : Experimental results (e.g., reaction kinetics) are compared to computational predictions to refine models. Discrepancies may arise from solvent dynamics or steric effects not fully captured in simulations .

Q. What mechanisms underlie the acute toxicity of structurally analogous organophosphate esters, and how might they inform safety protocols for this compound?

- Toxicity Profiling : Analogous compounds (e.g., dimethyl 2-chloro-4-nitrophenyl phosphate) exhibit LD₅₀ values in rodents (e.g., 99 mg/kg in mice), suggesting neurotoxicity via acetylcholinesterase inhibition. In vitro assays (e.g., AChE inhibition kinetics) and in vivo neurobehavioral studies are critical .

- Mitigation Strategies : Structure-activity relationship (SAR) models identify toxicity determinants (e.g., nitro substituents). Protective measures include glovebox handling and LC-MS monitoring of lab air for volatile degradation products .

Q. How can contradictions in reported reaction efficiencies (e.g., nitro reduction vs. ester hydrolysis) be resolved through mechanistic studies?

- Contradiction Analysis : Conflicting data may arise from differences in reaction conditions (e.g., solvent polarity, catalyst loading). Isotopic labeling (e.g., ¹⁸O in phosphate groups) tracks hydrolysis pathways. Competitive reaction experiments quantify selectivity under controlled conditions .

- Statistical Resolution : Multivariate analysis (e.g., PCA) identifies dominant variables. Meta-analyses of published datasets distinguish reproducible trends from outliers .

Methodological Resources

- Experimental Design : Utilize factorial design (e.g., Box-Behnken) to optimize synthesis and stability parameters, minimizing experimental runs while capturing interactions between variables .

- Data Validation : Cross-reference computational predictions (e.g., DFT, molecular docking) with experimental LC-MS/NMR data to resolve ambiguities in reaction mechanisms or degradation pathways .

- Safety Protocols : Implement tiered toxicity testing (in vitro → in vivo) for risk assessment, guided by structural analogs and regulatory frameworks like OECD guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.